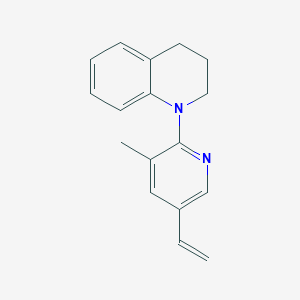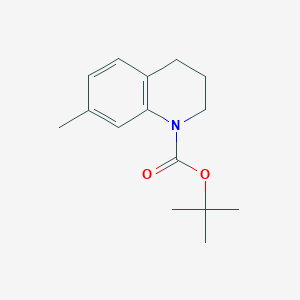
(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol is a complex organic molecule that features a combination of isoquinoline and pyridine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One possible route could involve the initial formation of the isoquinoline and pyridine rings, followed by their coupling through a series of condensation and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis or batch reactors. The use of automated systems and advanced purification techniques like chromatography and crystallization would ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Hydrogenation of the isoquinoline or pyridine rings.
Substitution: Introduction of different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce halogens or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies might focus on its interactions with various biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for use in specialized industrial processes.
Mécanisme D'action
The mechanism of action of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol might include other molecules that feature isoquinoline and pyridine structures, such as:
- (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridine)
- (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3 |
Clé InChI |
WVEPTLRCXAITAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)


![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)

